Cas no 1803937-03-2 (5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine)

5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine
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- インチ: 1S/C9H7F3N2O3/c1-15-6-5(3-13)4-14-8(7(6)16-2)17-9(10,11)12/h4H,1-2H3
- InChIKey: DOPACOILTQBSSQ-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(=C(C(C#N)=CN=1)OC)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 302
- トポロジー分子極性表面積: 64.4
- 疎水性パラメータ計算基準値(XlogP): 2
5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A026003360-1g |
5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine |
1803937-03-2 | 97% | 1g |
$1,713.60 | 2022-04-02 | |
Alichem | A026003360-500mg |
5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine |
1803937-03-2 | 97% | 500mg |
$1,078.00 | 2022-04-02 | |
Alichem | A026003360-250mg |
5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine |
1803937-03-2 | 97% | 250mg |
$693.60 | 2022-04-02 |
5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine 関連文献
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridineに関する追加情報
5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine (CAS No. 1803937-03-2): A Comprehensive Overview
5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine (CAS No. 1803937-03-2) is a versatile and highly functionalized pyridine derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique combination of cyano, methoxy, and trifluoromethoxy substituents, exhibits a range of chemical and biological properties that make it a valuable building block in the development of novel therapeutic agents.
The molecular structure of 5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine (CAS No. 1803937-03-2) is particularly noteworthy. The presence of the cyano group imparts significant electron-withdrawing properties, which can influence the compound's reactivity and stability. The methoxy groups provide additional electron-donating effects, while the trifluoromethoxy group introduces fluorine atoms, known for their ability to modulate biological activity and improve metabolic stability.
In recent years, 5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine has been extensively studied for its potential applications in drug discovery. One of the key areas of interest is its use as a scaffold for the development of inhibitors targeting various enzymes and receptors. For instance, researchers have explored its utility in designing inhibitors for kinases, which are crucial enzymes involved in numerous cellular processes and are often implicated in diseases such as cancer and inflammatory disorders.
A notable study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of a series of 5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine-based compounds as potent inhibitors of protein kinases. The study demonstrated that these compounds exhibited high selectivity and efficacy against specific kinase targets, making them promising candidates for further preclinical development.
Beyond kinase inhibition, 5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine has also shown promise in other therapeutic areas. For example, it has been investigated as a potential lead compound for the development of antiviral agents. A recent study published in Antiviral Research reported that derivatives of this compound exhibited potent antiviral activity against several RNA viruses, including influenza and coronavirus. The researchers attributed this activity to the compound's ability to interfere with viral replication processes.
The synthetic accessibility of 5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine is another factor contributing to its widespread use in medicinal chemistry. Various synthetic routes have been developed to efficiently produce this compound on both laboratory and industrial scales. One such method involves the reaction of 2-chloro-5-cyanopyridine with methanol and trifluoromethyl hypofluorite under controlled conditions. This approach provides a high yield and purity of the desired product, making it suitable for large-scale production.
In addition to its direct applications in drug discovery, 5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine serves as an important intermediate in the synthesis of more complex molecules. Its reactivity with various functional groups allows chemists to introduce additional substituents or modify existing ones, thereby expanding its utility in the design of novel compounds with tailored properties.
The safety profile of 5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine has also been evaluated in several studies. While it is generally considered safe for laboratory use when proper handling protocols are followed, it is important to note that appropriate personal protective equipment (PPE) should be worn during handling to minimize exposure risks.
In conclusion, 5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine (CAS No. 1803937-03-2) represents a valuable compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and functional groups make it an attractive scaffold for the development of novel therapeutic agents targeting a wide range of diseases. As research continues to advance in this field, it is likely that new applications and derivatives of this compound will emerge, further expanding its potential impact on human health.
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